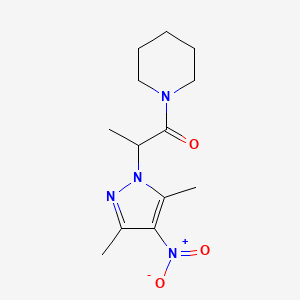
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one
Overview
Description
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, linked to a piperidine ring through a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone or through dipolar cycloaddition reactions.
Coupling with Piperidine: The final step involves coupling the acylated pyrazole with piperidine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Substitution: The dimethyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 1-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]piperidine.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid and piperidine.
Scientific Research Applications
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes.
Agrochemistry: It is explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidine: Lacks the nitro group, which may result in different biological activities.
1-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]piperidine:
Uniqueness: 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one is unique due to the presence of both nitro and dimethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9-12(17(19)20)10(2)16(14-9)11(3)13(18)15-7-5-4-6-8-15/h11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWESNDCEBMDVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCCCC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















